![molecular formula C8H7NO2 B1298106 2-Methylbenzo[d]oxazol-6-ol CAS No. 5078-07-9](/img/structure/B1298106.png)

2-Methylbenzo[d]oxazol-6-ol

Overview

Description

2-Methylbenzo[d]oxazol-6-ol is a compound that is structurally related to various heterocyclic compounds that have been synthesized and studied for their potential applications in different fields such as pharmaceuticals, materials science, and catalysis. Although the provided papers do not directly discuss 2-Methylbenzo[d]oxazol-6-ol, they do provide insights into similar heterocyclic compounds that can help infer the properties and reactivity of 2-Methylbenzo[d]oxazol-6-ol.

Synthesis Analysis

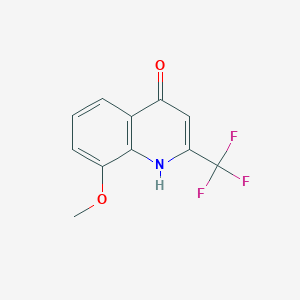

The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the synthesis of 2-arylbenzo[d]imidazo[2,1-b]thiazoles, which are formed from a three-component reaction involving 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes or aryl methyl ketones . Similarly, the synthesis of 2-arylbenzothiazoles is achieved through oxidative annulation and C-H functionalization under transition-metal-free conditions, using DMSO or oxygen as the oxidant . These methods highlight the potential for creating complex molecules through the formation of multiple bonds in a single reaction step, which could be applicable to the synthesis of 2-Methylbenzo[d]oxazol-6-ol.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray diffraction, as seen with 2-amino-6-methylbenzothiazole and its metal complexes . Computational methods such as DFT calculations are also employed to predict and confirm the molecular structure, as demonstrated in the study of benzimidazole-tethered oxazepine heterocyclic hybrids . These techniques could be used to analyze the molecular structure of 2-Methylbenzo[d]oxazol-6-ol, providing insights into its conformation and stability.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds is diverse. For instance, the azo-hydrazone tautomerism of azo dyes derived from 2-methylbenzothiazole has been investigated using NMR and DFT calculations, showing the equilibrium between different tautomeric forms . The coordination chemistry of 2-amino-6-methylbenzothiazole with metals such as Ag(I) and Cu(II) also reveals the potential for forming complexes with different geometries and coordination environments . These studies suggest that 2-Methylbenzo[d]oxazol-6-ol could also exhibit interesting reactivity, particularly in forming tautomers or coordination complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the mesomorphic properties of new liquid crystalline dihydrobenzo[d]isoxazoles have been reported, indicating the potential for these compounds to exhibit liquid crystalline phases . The antimicrobial, antioxidant, and enzyme inhibition activities of 2-amino-6-methylbenzothiazole and its metal complexes have been studied, showing moderate biological activity . These findings suggest that 2-Methylbenzo[d]oxazol-6-ol could also possess unique physical properties and biological activities, which would be worth investigating.

Scientific Research Applications

-

Antimicrobial and Anticancer Activity

- Field : Medicinal Chemistry

- Application : Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities .

- Methods : The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against several bacteria and fungal strains using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole . Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay using 5-fluorouracil as standard drug .

- Results : The study indicated that the compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole and some compounds had best anticancer activity in comparison to 5-fluorouracil .

-

Anthelmintic Activity

- Field : Pharmacology

- Application : N‑methylbenzo[d]oxazol‑2‑amine, a derivative of benzoxazole, showed anthelmintic activity .

- Methods : In vivo anthelmintic properties were evaluated using Trichinella spiralis .

- Results : The study did not provide specific quantitative data or statistical analyses .

-

Anti-Inflammatory Activity

-

Antimycobacterial Activity

- Field : Microbiology

- Application : Some benzoxazole derivatives have been found to inhibit mycobacteria .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The study did not provide specific quantitative data or statistical analyses .

-

Inhibition of Hepatitis C Virus

- Field : Virology

- Application : Some benzoxazole derivatives have been found to inhibit the hepatitis C virus .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The study did not provide specific quantitative data or statistical analyses .

-

Rho-Kinase Inhibition

- Field : Biochemistry

- Application : Benzoxazole derivatives have been found to inhibit Rho-kinase, an enzyme involved in various cellular functions .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The study did not provide specific quantitative data or statistical analyses .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-methyl-1,3-benzoxazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-5-9-7-3-2-6(10)4-8(7)11-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKJWYDRDBVDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350303 | |

| Record name | 2-methylbenzo[d]oxazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbenzo[d]oxazol-6-ol | |

CAS RN |

5078-07-9 | |

| Record name | 2-methylbenzo[d]oxazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1,3-benzoxazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)

![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)

![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)

![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)

![Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate](/img/structure/B1298052.png)